molecular formula C16H15BrN2 B2409142 2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine CAS No. 881045-01-8

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine

Cat. No. B2409142
CAS RN: 881045-01-8
M. Wt: 315.214
InChI Key: TVKRXZWUQPVJLI-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine, also known as BIE, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound consisting of an indole ring and a bromophenyl group. BIE has been studied for its ability to interact with various biological receptors, making it a useful tool for studying the behavior of these receptors in a laboratory setting.

Scientific Research Applications

Antimicrobial Activity

A series of derivatives of 2-(1H-indol-3-yl)ethanamine have demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential use in combating various microbial infections (Kumbhare et al., 2013).

Anticancer Properties

Modifications in the chemical structure of marine bisindole alkaloids, related to 2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine, have been studied for their apoptotic action in cancer cell lines. Certain derivatives demonstrate strong pro-apoptotic activity, highlighting their potential as anticancer agents (Burattini et al., 2022).

Efflux Pump Inhibition

Derivatives of 1-(1H-indol-3-yl)ethanamine have shown the ability to inhibit the Staphylococcus aureus NorA efflux pump, restoring antibacterial activity of ciprofloxacin against resistant strains. This suggests potential applications in combating antibiotic resistance (Héquet et al., 2014).

Schiff Base Formation

The compound has been utilized in the synthesis of Schiff bases, which have applications in various chemical and pharmaceutical fields (Warad et al., 2016).

Antibacterial and Antifungal Properties

Novel Schiff bases derived from tryptamine, including 2-(1H-indol-3-yl)ethanamine, have been shown to exhibit significant antimicrobial activity, indicating their potential in developing new antibacterial and antifungal agents (Rajeswari & Santhi, 2019).

Synthesis of Bcl-2 Inhibitors

2-(Phenylthio)ethanamine, a derivative of the compound, serves as an intermediate in the synthesis of Bcl-2 inhibitors, potentially useful in cancer therapy (Zhou Youjun, 2010).

Development of Anti-inflammatory Agents

A series of derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating potential applications in treating inflammatory conditions (Rehman et al., 2022).

properties

IUPAC Name

2-(4-bromophenyl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2/c17-12-7-5-11(6-8-12)14(9-18)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKRXZWUQPVJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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